N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as DFP-10917, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrazolopyrimidine family and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves binding to the ATP-binding site of CDK4, thereby preventing its activation and subsequent phosphorylation of downstream targets. This results in cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its inhibitory activity against CDK4, this compound has been found to exhibit a range of other biochemical and physiological effects. These include inhibition of angiogenesis, induction of apoptosis, and modulation of the immune response. These effects make this compound a potentially useful tool for studying a range of biological processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is its high selectivity for CDK4, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of interest is the development of new CDK4 inhibitors based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on other cellular processes, such as DNA repair and metabolism. Finally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders.
Scientific Research Applications
N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the major areas of interest has been its use as a selective inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is a key regulator of cell cycle progression and has been implicated in a range of diseases, including cancer. This compound has been found to exhibit potent inhibitory activity against CDK4, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4O2/c18-12-4-3-10(8-13(12)19)22-17(24)11-9-21-23-14(5-6-20-16(11)23)15-2-1-7-25-15/h1-9H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMKQLKEHMSFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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